REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1)(=[O:9])=[O:8].[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)C.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8] |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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OCCCCNS(=O)(=O)C1=CC=C(C=C1)Br
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Name
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|
Quantity
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8 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
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Quantity
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8 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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0.25 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen for 3 hours with vigorous stirring
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Duration
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3 h
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Type
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CUSTOM
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Details
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The organic solvents were evaporated
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Type
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DISSOLUTION
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Details
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the residue dissolved in ethyl acetate (100 mL)
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Type
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WASH
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Details
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washed with water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (Na2SO4)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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the residue purified by column chromatography (ethyl acetate/petrol)
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Name
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Type
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product
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Smiles
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OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |